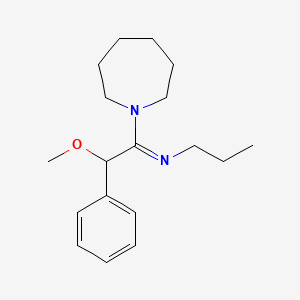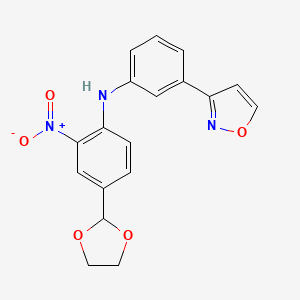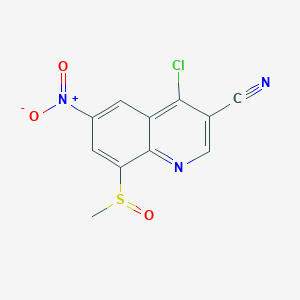
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitrile group at the 3-position, a chloro group at the 4-position, a methylsulfinyl group at the 8-position, and a nitro group at the 6-position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative and introduce the nitrile, chloro, methylsulfinyl, and nitro groups through various substitution and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and scalable.
化学反応の分析
Types of Reactions
Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as iron powder or tin(II) chloride in acidic conditions are commonly used for nitro group reduction.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfonyl)-6-nitro-.
Reduction: Formation of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-amino-.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-
- 3-Quinolinecarbonitrile, 4-chloro-8-fluoro-7-methoxy-
- 3-Quinolinecarbonitrile, 2-amino-4-chloro-8-methoxy-
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- is unique due to the presence of the methylsulfinyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
特性
分子式 |
C11H6ClN3O3S |
|---|---|
分子量 |
295.70 g/mol |
IUPAC名 |
4-chloro-8-methylsulfinyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O3S/c1-19(18)9-3-7(15(16)17)2-8-10(12)6(4-13)5-14-11(8)9/h2-3,5H,1H3 |
InChIキー |
DHHCDQNETLXTHJ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


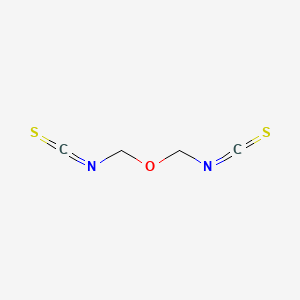
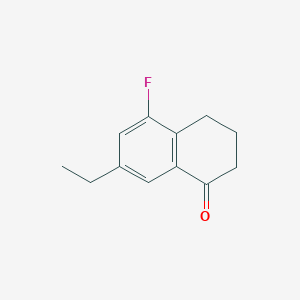
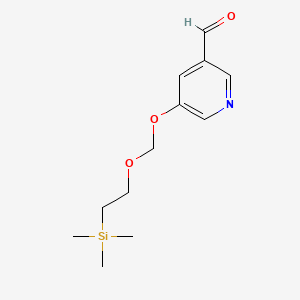
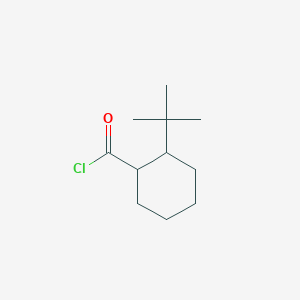


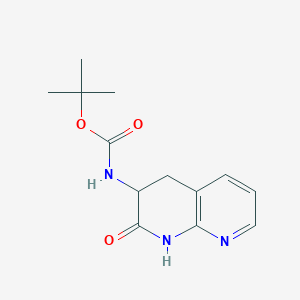

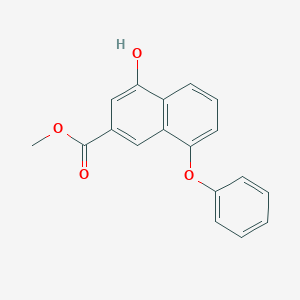


![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]-](/img/structure/B13943291.png)
